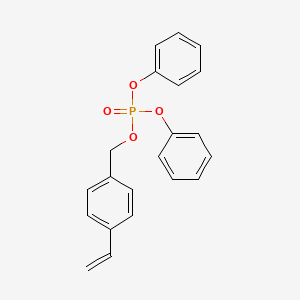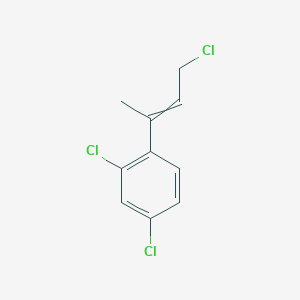
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene: is an organic compound with the molecular formula C10H9Cl3 It is a derivative of benzene, where two chlorine atoms are substituted at the 2nd and 4th positions, and a 4-chlorobut-2-en-2-yl group is attached at the 1st position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene typically involves the chlorination of butadiene followed by a series of reactions to introduce the benzene ring and additional chlorine atoms. The process can be summarized as follows:
Chlorination of Butadiene: Butadiene undergoes liquid- or vapor-phase chlorination to produce a mixture of 3,4-dichlorobut-1-ene and 1,4-dichlorobut-2-ene.
Isomerization: The mixture is then isomerized to 3,4-dichlorobut-1-ene by heating to temperatures of 60–120°C in the presence of a catalyst.
Introduction of Benzene Ring: The chlorinated butene is then reacted with a benzene derivative under specific conditions to introduce the benzene ring and additional chlorine atoms at the 2nd and 4th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient catalysts to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Addition Reactions: The double bond in the butenyl group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or alkanes .
科学的研究の応用
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene has several applications in scientific research:
作用機序
The mechanism of action of 2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
1,4-Dichlorobut-2-ene: A related compound with similar structural features but different reactivity and applications.
Chloroprene: Another related compound used in the production of synthetic rubber (neoprene).
Uniqueness
2,4-Dichloro-1-(4-chlorobut-2-en-2-yl)benzene is unique due to its specific substitution pattern on the benzene ring and the presence of the 4-chlorobut-2-en-2-yl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
特性
CAS番号 |
648425-36-9 |
|---|---|
分子式 |
C10H9Cl3 |
分子量 |
235.5 g/mol |
IUPAC名 |
2,4-dichloro-1-(4-chlorobut-2-en-2-yl)benzene |
InChI |
InChI=1S/C10H9Cl3/c1-7(4-5-11)9-3-2-8(12)6-10(9)13/h2-4,6H,5H2,1H3 |
InChIキー |
PHWQVCRIAJDAJS-UHFFFAOYSA-N |
正規SMILES |
CC(=CCCl)C1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,3-dioxolan-2-yl)phenyl]-2-methoxyacetamide](/img/structure/B12594012.png)
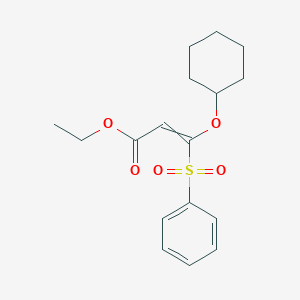
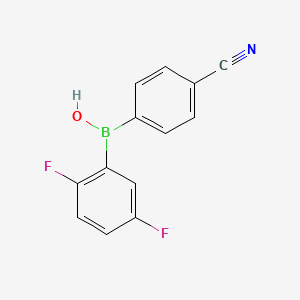
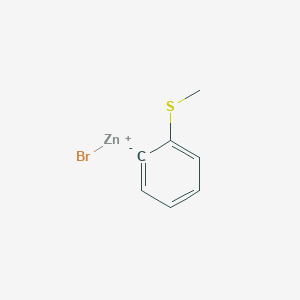
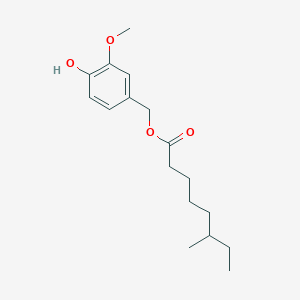
![4-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methyl}sulfanyl)aniline](/img/structure/B12594045.png)
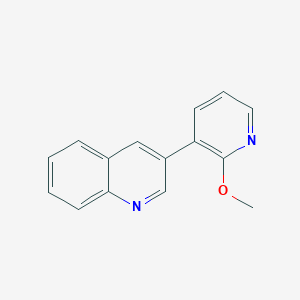
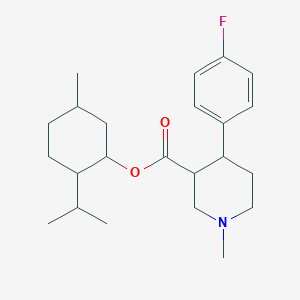
![N-Benzyl-2-[(1E)-3-benzyl-3-methyltriaz-1-en-1-yl]benzamide](/img/structure/B12594065.png)
![4-[(2,3-Dicyanophenyl)sulfanyl]-N,N-bis(2-ethoxyethyl)benzamide](/img/structure/B12594070.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-3-methylbenzamide](/img/structure/B12594078.png)
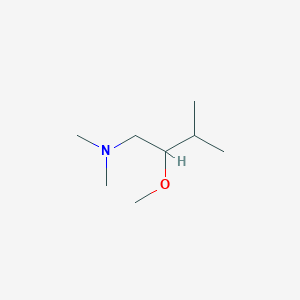
![3H-Imidazo[4,5-c]quinoline, 2-cyclohexyl-, 5-oxide](/img/structure/B12594087.png)
